Rosmarinic acid
Rosmarinic acid
(R)-rosmarinic acid is a stereoisomer of rosmarinic acid having (R)-configuration. It has a role as a plant metabolite and a geroprotector. It is a conjugate acid of a (R)-rosmarinate. It is an enantiomer of a (S)-rosmarinic acid.
Rosmarinic acid is a natural product found in Salvia miltiorrhiza, Aspergillus duricaulis, and other organisms with data available.
A polyphenol compound that naturally occurs in rosemary with ANTIOXIDANT and anti-inflammatory properties.
See also: Rosemary Oil (part of); Comfrey Root (part of); Holy basil leaf (part of) ... View More ...
Rosmarinic acid is a natural product found in Salvia miltiorrhiza, Aspergillus duricaulis, and other organisms with data available.
A polyphenol compound that naturally occurs in rosemary with ANTIOXIDANT and anti-inflammatory properties.
See also: Rosemary Oil (part of); Comfrey Root (part of); Holy basil leaf (part of) ... View More ...
Brand Name:
Vulcanchem
CAS No.:
537-15-5
VCID:
VC0007290
InChI:
InChI=1S/C18H16O8/c19-12-4-1-10(7-14(12)21)3-6-17(23)26-16(18(24)25)9-11-2-5-13(20)15(22)8-11/h1-8,16,19-22H,9H2,(H,24,25)/b6-3+/t16-/m1/s1
SMILES:
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O
Molecular Formula:
C18H16O8
Molecular Weight:
360.3 g/mol
Rosmarinic acid
CAS No.: 537-15-5
Cat. No.: VC0007290
Molecular Formula: C18H16O8
Molecular Weight: 360.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | (R)-rosmarinic acid is a stereoisomer of rosmarinic acid having (R)-configuration. It has a role as a plant metabolite and a geroprotector. It is a conjugate acid of a (R)-rosmarinate. It is an enantiomer of a (S)-rosmarinic acid. Rosmarinic acid is a natural product found in Salvia miltiorrhiza, Aspergillus duricaulis, and other organisms with data available. A polyphenol compound that naturally occurs in rosemary with ANTIOXIDANT and anti-inflammatory properties. See also: Rosemary Oil (part of); Comfrey Root (part of); Holy basil leaf (part of) ... View More ... |
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CAS No. | 537-15-5 |
Molecular Formula | C18H16O8 |
Molecular Weight | 360.3 g/mol |
IUPAC Name | (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoic acid |
Standard InChI | InChI=1S/C18H16O8/c19-12-4-1-10(7-14(12)21)3-6-17(23)26-16(18(24)25)9-11-2-5-13(20)15(22)8-11/h1-8,16,19-22H,9H2,(H,24,25)/b6-3+/t16-/m1/s1 |
Standard InChI Key | DOUMFZQKYFQNTF-WUTVXBCWSA-N |
Isomeric SMILES | C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O |
SMILES | C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
Canonical SMILES | C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
Colorform | Crystalline solid |
Melting Point | 171-175 °C |
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